molecular formula C11H12BrN3O4S B13993560 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione CAS No. 24414-54-8

5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione

Cat. No.: B13993560
CAS No.: 24414-54-8
M. Wt: 362.20 g/mol
InChI Key: JPAXVONCMNIIEJ-UHFFFAOYSA-N
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Description

5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, multiple hydroxyl groups, and a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the pyrrolo[2,3-d]pyrimidine core.

    Glycosylation: Attachment of the oxolan-2-yl group through glycosidic bond formation.

    Thionation: Conversion of the carbonyl group to a thione group.

Each of these steps requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, and thiourea for thionation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and glycosylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the thione group to a thiol group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution of the bromine atom could introduce various functional groups, such as amines or alkyl groups.

Scientific Research Applications

5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The bromine atom and thione group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

24414-54-8

Molecular Formula

C11H12BrN3O4S

Molecular Weight

362.20 g/mol

IUPAC Name

5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C11H12BrN3O4S/c12-4-1-15(9-6(4)10(20)14-3-13-9)11-8(18)7(17)5(2-16)19-11/h1,3,5,7-8,11,16-18H,2H2,(H,13,14,20)

InChI Key

JPAXVONCMNIIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC=NC2=S)Br

Origin of Product

United States

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